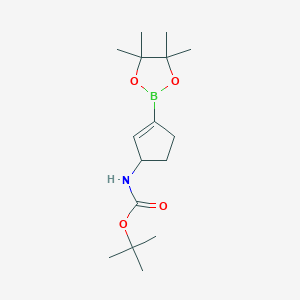

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate

Description

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C16H28BNO4 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |

InChI Key |

KVLHJRFHBNXYSO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the dioxaborolane ring through a reaction with pinacol and boronic acid derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions

Scientific Research Applications

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: It serves as a precursor in the synthesis of boron-based drugs used in cancer treatment and other medical applications.

Industry: The compound is employed in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting therapeutic effects . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate can be compared with other boron-containing compounds, such as:

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring, offering different reactivity and applications.

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine-4-carboxylate: Features a thiazole ring, which provides unique properties for medicinal chemistry.

Biological Activity

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C18H25BN2O4

- Molecular Weight : 342.31 g/mol

- CAS Number : 212127-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biomolecules.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on enzymes involved in neurodegenerative processes.

- Antioxidant Properties : It has been suggested that the compound can reduce oxidative stress markers in cellular models.

Neuroprotective Effects

Recent studies have indicated that this compound shows promise as a neuroprotective agent. In vitro studies demonstrated its ability to protect astrocytes from amyloid beta-induced toxicity.

Cytotoxicity Assessment

The compound exhibited low cytotoxicity at concentrations up to 100 μM in cell viability assays. This suggests a favorable safety profile for further development as a therapeutic agent.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving scopolamine-induced oxidative stress in rats, the compound demonstrated a reduction in TNF-α levels and improved overall brain health markers compared to control groups. However, it was noted that while the compound had beneficial effects, it did not outperform established treatments like galantamine .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study highlighted the preparation of this compound and evaluated its biological properties. The study confirmed the compound's ability to inhibit key enzymes related to neurodegeneration and reduce oxidative stress markers in cultured cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.